molecular formula C21H26N2O3 B2781371 2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 634162-14-4

2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2781371
CAS No.: 634162-14-4
M. Wt: 354.45
InChI Key: CKHNXCJPGKBCQE-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenoxy group and a piperidinylphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 2-ethoxyphenol with chloroacetyl chloride to form 2-(2-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-(1-piperidinyl)aniline to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenoxy-1-piperidinyl)-1-phenyl-1-propanone hydrochloride
  • (4-methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone

Uniqueness

2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-25-19-8-4-5-9-20(19)26-16-21(24)22-17-10-12-18(13-11-17)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHNXCJPGKBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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